molecular formula C18H20BrN3OS B2839330 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide CAS No. 872694-79-6

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide

Cat. No. B2839330
CAS RN: 872694-79-6
M. Wt: 406.34
InChI Key: VBKANFFUTBOVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C18H20BrN3OS . It has an average mass of 406.340 Da and a monoisotopic mass of 405.051025 Da .

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, including derivatives of 2-pyridone, has shown promising results as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant effectiveness (Darwish et al., 2014).

Glutaminase Inhibitors

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which include similar structural motifs, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have potential applications in attenuating the growth of certain cancer cells, such as lymphoma B cells (Shukla et al., 2012).

Histamine H3 Receptor Antagonists

The development of pyridazin-3-one derivatives as histamine H3 receptor (H3R) antagonists/inverse agonists indicates their potential use in treating attentional and cognitive disorders. These compounds exhibit high affinity and selectivity for H3R, making them suitable for pharmaceutical applications (Hudkins et al., 2011).

Anti-Asthma Agents

The creation of triazolo[1,5-c]pyrimidines as potential antiasthma agents showcases the use of heterocyclic compounds in developing new therapeutic approaches for asthma. These compounds have demonstrated effectiveness as mediator release inhibitors (Medwid et al., 1990).

Gastric Antisecretory and Antiulcer Activities

The synthesis of 3(2H)-Pyridazinone derivatives with a 2-cyanoguanidine moiety highlights their potential in treating gastric disorders. These compounds have shown promising gastric antisecretory and antiulcer activities (Yamada et al., 1983).

properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKANFFUTBOVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.